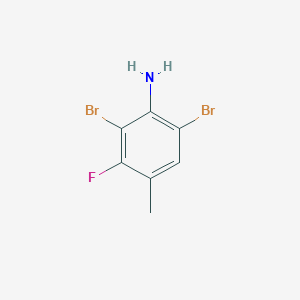

2,6-Dibromo-3-fluoro-4-methylaniline

Description

Contextual Significance of Halogenated Anilines in Contemporary Organic Chemistry

Halogenated anilines are a class of aromatic compounds that have become indispensable in modern organic chemistry. researchgate.net Their molecular architecture, featuring one or more halogen atoms and an amino group on a benzene (B151609) ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules. thieme-connect.com These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. fishersci.caontosight.ai

The presence of halogen substituents significantly influences the chemical reactivity of the aniline (B41778) ring, enabling a variety of synthetic transformations. They are key substrates in numerous cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds. nih.gov Furthermore, the type and position of the halogen atoms can be used to fine-tune the electronic and steric properties of the molecule, which is critical in the design of targeted therapeutic agents and functional materials. cresset-group.comacs.org The stability and persistence of many halogenated organic compounds also make them a subject of environmental and toxicological studies. nih.govchromatographyonline.com

Academic Relevance of 2,6-Dibromo-3-fluoro-4-methylaniline as a Functionalized Aromatic Amine

This compound stands out as a particularly noteworthy example of a polysubstituted aromatic amine. Its academic relevance stems from its densely functionalized and asymmetric structure. The aniline backbone is adorned with two bromine atoms, a fluorine atom, and a methyl group, creating a unique electronic and steric environment.

This complex substitution pattern offers multiple, distinct reaction sites for further chemical elaboration. The bromine atoms, located ortho to the amino group, are ideal handles for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atom and the methyl group further modulate the reactivity and physicochemical properties of the aromatic ring. This high degree of functionalization makes this compound a potentially valuable building block for constructing sophisticated molecular architectures, particularly in the fields of medicinal chemistry and material science, where precise control over molecular shape and electronics is paramount.

Overview of Research Landscape and Unaddressed Challenges Related to the Chemical Compound

The research landscape for this compound is currently nascent, with its primary recognition being as a specialized chemical building block available from commercial suppliers. bldpharm.com There is a lack of extensive published research detailing its specific applications or novel synthetic routes.

A further unaddressed challenge is the systematic exploration of its reactivity. While the bromine atoms are predicted to be active sites for cross-coupling, steric hindrance from the adjacent substituents and the amino group could impede reactions. nih.gov The interplay between the various activating and deactivating groups on the ring presents a complex system whose reactivity has not been fully characterized. The limited commercial availability and the likely complexity of its synthesis present practical hurdles for its use in large-scale applications, representing a significant gap in the current research landscape.

Scope and Objectives of the Comprehensive Academic Research

The objective of this academic research is to provide a foundational understanding of this compound. The scope is strictly focused on its chemical identity and its position within the field of organic chemistry. This article aims to:

Contextualize the compound by discussing the established importance of halogenated anilines.

Detail the specific structural features that confer its academic relevance as a functionalized synthetic intermediate.

Outline the current, limited state of research and delineate the inherent synthetic and reactivity challenges that need to be addressed.

By focusing solely on these core areas, this research provides a clear and concise academic profile of this compound, laying the groundwork for future investigation into its synthesis and application.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1000576-72-6 |

| Molecular Formula | C₇H₆Br₂FN |

| Molecular Weight | 282.94 g/mol |

| MDL Number | MFCD09800776 |

Data sourced from BLDpharm. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-fluoro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWXWVWAGZEBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275689 | |

| Record name | 2,6-Dibromo-3-fluoro-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-48-6 | |

| Record name | 2,6-Dibromo-3-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-fluoro-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dibromo 3 Fluoro 4 Methylaniline and Analogues

Direct and Indirect Synthetic Routes to Functionalized Anilines

The construction of highly substituted anilines can be approached through two primary strategies: direct functionalization of a pre-existing aniline (B41778) core or the synthesis of a substituted benzene (B151609) ring followed by the introduction or unmasking of the amino group. Each approach has distinct advantages and challenges, depending on the desired substitution pattern and the electronic nature of the substituents.

Strategies Involving Regioselective Halogenation of Aniline Precursors

Direct halogenation of aniline and its derivatives is a fundamental method for introducing halogen atoms onto the aromatic ring. However, the strong activating and ortho-, para-directing nature of the amino group often leads to challenges in controlling regioselectivity and the extent of halogenation. Modern synthetic methods have been developed to overcome these limitations.

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of aromatic rings, including anilines. nih.gov Palladium catalysis, in particular, has been successfully employed for direct halogenation by using directing groups to control the site of reaction.

While classic electrophilic halogenation of anilines favors ortho and para positions, palladium catalysis can achieve substitution at the typically less reactive meta position. nih.gov This is often accomplished by installing a directing group on the aniline nitrogen, which then coordinates to the palladium catalyst and positions it to activate a specific C-H bond. For instance, a nitrile-based directing group has been used to achieve the meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP) as the bromine source. nih.gov The presence of acid additives is often crucial for the success of these reactions. nih.gov

Similarly, meta-C–H chlorination of anilines and phenols has been developed using a palladium catalyst in conjunction with norbornene as a transient mediator. nih.govacs.org In this approach, the development of specific ligands, such as new pyridone-based ligands, is critical for achieving the desired transformation. nih.govacs.org

For ortho-halogenation, weakly coordinating N-arylcarbamates can serve as effective removable directing groups. scispace.com This method allows for the ortho-selective halogenation of aniline precursors under mild conditions, yielding valuable halogenated N-arylcarbamates that can be subsequently hydrolyzed to the corresponding halogenated anilines. scispace.com The cyano group has also been utilized as a directing group in palladium-catalyzed ortho-halogenation (iodination, bromination, and chlorination) of arylnitriles, providing precursors to functionalized anilines. organic-chemistry.org

| Substrate Type | Directing Group | Halogen Source | Catalyst System | Position Selectivity | Reference |

|---|---|---|---|---|---|

| Aniline Derivative | Nitrile | N-Bromophthalimide (NBP) | Pd(II) | Meta | nih.gov |

| Aniline Derivative | Amine (via norbornene mediator) | Aryl Chlorosulfate | Pd(II) / Pyridone Ligand | Meta | nih.gov |

| N-Arylcarbamate | Carbamate | N-Halosuccinimide | Pd(OAc)₂ | Ortho | scispace.com |

| Arylnitrile | Cyano | N-Halosuccinimide | Pd(OAc)₂ | Ortho | organic-chemistry.org |

A unique approach to the regioselective halogenation of electron-rich anilines involves the temporary oxidation of the nitrogen atom. The reaction of N,N-dialkylaniline N-oxides with thionyl halides provides practical and convenient access to halogenated anilines. nih.govnih.gov This method leverages the altered reactivity of the N-oxide intermediate.

The process begins with the oxidation of a tertiary N,N-dialkylaniline to its corresponding N-oxide. This intermediate is then treated with either thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂) at low temperatures, typically -78 °C. nih.gov This treatment leads to selective halogenation at either the ortho or para position, depending on the specific thionyl halide used. A key feature of this transformation is the excision of the weak N-O bond. nih.govnih.gov This methodology allows for the controlled, regioselective halogenation of these activated aromatic systems without the need for Lewis acids or other exotic reagents. nih.gov The reaction is sensitive to the solvent, with tetrahydrofuran (B95107) often proving more efficient than dichloromethane. nih.gov This strategy provides complementary protocols for selective para-bromination or ortho-chlorination, achieving isolated yields of up to 69%. nih.gov

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a direct method for introducing halogens. fiveable.me For the synthesis of compounds like 2,6-Dibromo-3-fluoro-4-methylaniline, sequential electrophilic halogenation reactions are often employed.

Electrophilic bromination of an activated ring, such as a methylaniline derivative, typically proceeds readily. The reaction involves an electrophile, usually Br₂, which is often activated by a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.orgjove.com The catalyst polarizes the Br-Br bond, creating a potent electrophile that is attacked by the electron-rich aromatic ring. jove.com This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion, which then loses a proton to restore aromaticity and yield the brominated product. fiveable.melibretexts.org For highly activated rings like anilines, a catalyst may not always be necessary, and reagents like N-Bromosuccinimide (NBS) can be used. chemicalbook.com For example, 4-methylaniline (p-toluidine) can be dibrominated at the 2 and 6 positions using two equivalents of NBS. chemicalbook.com A patented method describes the dibromination of 4-(trifluoromethoxy)aniline (B150132) in an aqueous phase using bromine and hydrogen peroxide, achieving high purity and yield. google.com

Direct electrophilic fluorination of aromatic systems is more challenging due to the extreme reactivity of fluorine gas (F₂), which often leads to non-selective reactions and polyfluorination. wikipedia.org Therefore, electrophilic fluorinating reagents, such as N-F reagents like Selectfluor®, have been developed. However, these methods can still result in isomeric mixtures. wikipedia.org Consequently, fluorine is often introduced into aromatic rings through indirect methods, such as via diazotization of an aniline (the Schiemann reaction) or nucleophilic aromatic substitution on an activated precursor.

Approaches via Nitro Group Reduction of Halogenated Nitrobenzene Intermediates

An alternative and highly versatile strategy for synthesizing halogenated anilines involves the reduction of a corresponding nitroaromatic precursor. This indirect route allows for the introduction of halogens onto the ring under conditions that might not be compatible with a free amino group. The nitro group, being strongly deactivating and meta-directing, also influences the regioselectivity of prior electrophilic substitution steps.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. orgoreview.com A wide variety of reagents and conditions can be employed, offering a high degree of chemoselectivity. wikipedia.org This is particularly important when other reducible functional groups or sensitive halogen substituents are present on the aromatic ring.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used industrial method. Hydrogen gas (H₂) is used in conjunction with a metal catalyst. Palladium on carbon (Pd/C) is highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another common catalyst and is often preferred for substrates containing aryl halides (Cl, Br, I), as it can minimize the competing dehalogenation side reaction. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: The classic Béchamp reduction uses iron (Fe) filings in acidic media (e.g., HCl or acetic acid). orgoreview.com Other metals like zinc (Zn) and tin (Sn), particularly tin(II) chloride (SnCl₂), are also effective and provide mild conditions for reducing nitro groups in the presence of other functionalities. wikipedia.orgcommonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for nitro reduction. wikipedia.org These reagents can sometimes offer unique selectivity, such as reducing one nitro group in a dinitro compound while leaving the other intact. commonorganicchemistry.com

The mechanism of catalytic reduction of nitro compounds generally proceeds through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine, which are rapidly converted to the final aniline product. orientjchem.org The choice of reducing agent is critical to ensure the preservation of the halogen substituents on the ring. orientjchem.org

| Reagent/System | Typical Conditions | Advantages/Considerations | Reference |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | Highly efficient, clean. May cause dehalogenation. | commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ gas, Raney Ni catalyst, solvent (e.g., EtOH) | Less prone to dehalogenating aryl chlorides/bromides. | wikipedia.orgcommonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Fe powder, acidic solution | Classical, inexpensive, and robust method. | orgoreview.com |

| SnCl₂ / HCl | SnCl₂·2H₂O, concentrated HCl, solvent (e.g., EtOH) | Mild conditions, tolerates many functional groups. | wikipedia.orgcommonorganicchemistry.com |

| Na₂S / H₂O | Aqueous sodium sulfide solution | Useful for selective reduction of one of two nitro groups. | commonorganicchemistry.com |

Aniline Formation through Intermolecular Coupling and Cyclization Reactions

Beyond the functionalization of existing aromatic rings, modern synthetic chemistry has developed methods to construct the aniline ring itself from non-aromatic or differently functionalized precursors. These approaches offer novel retrosynthetic disconnections and can provide access to substitution patterns that are difficult to achieve through classical methods.

One such strategy involves the molybdenum-catalyzed intermolecular reaction of ynones with allylic amines. researchgate.net This method allows for the efficient preparation of a wide range of 2,4-di- and 2,4,6-trisubstituted anilines from readily available starting materials. The proposed mechanism involves a cascade of reactions including aza-Michael addition, cyclization, dehydration, and aromatization, providing a robust and modular approach to complex anilines. researchgate.net

Another innovative approach utilizes a dual photoredox-cobalt dehydrogenative coupling between amines and cyclohexanones. galchimia.comresearchgate.net This strategy effectively uses the cyclohexanone (B45756) as a surrogate for the aromatic ring. The reaction proceeds under mild photochemical conditions, where an initial condensation forms an enamine. This intermediate then undergoes two cycles of photoredox oxidation and cobalt-catalyzed desaturation to generate the aromatic aniline product. researchgate.net This method is powerful because it bypasses the traditional rules of electrophilic aromatic substitution, allowing for the synthesis of electron-rich and electron-poor anilines that can be challenging to access via standard cross-coupling. researchgate.net

Furthermore, established C-N bond-forming cross-coupling reactions remain a cornerstone for aniline synthesis. The Buchwald-Hartwig amination, for example, allows for the coupling of an amine source (like ammonia (B1221849) or an ammonia equivalent) with an aryl halide or triflate. galchimia.comorganic-chemistry.org This palladium-catalyzed reaction is highly versatile and tolerates a wide array of functional groups, making it a powerful tool for the final step in the synthesis of a complex aniline from a pre-functionalized aryl electrophile. organic-chemistry.org Similarly, copper-catalyzed methods, such as the Ullmann reaction, can also be used to form the crucial C-N bond. galchimia.comorganic-chemistry.org

Stereochemical Control and Regioselectivity in Synthetic Transformations

Achieving the desired substitution pattern on the aniline ring requires overcoming the powerful directing effects of the resident functional groups. The interplay between electronic and steric factors governs the outcome of synthetic transformations, necessitating intricate strategies to guide incoming electrophiles to specific positions.

The amino group in aniline is a potent activating group that directs electrophilic substitution to the ortho and para positions. byjus.com In the synthesis of this compound, installing two bromine atoms ortho to the amino group is a key challenge. While the inherent nature of the amino group facilitates this, its strong activation can lead to over-halogenation or a mixture of products. chemistrysteps.comallen.in To enforce exclusive ortho-selectivity, particularly in complex substrates, modern synthetic methods employ directing groups.

Transition metal-catalyzed C-H activation has become a cornerstone for achieving high regioselectivity. bath.ac.uk Palladium and Rhodium catalysts are frequently used to functionalize the C-H bond ortho to a directing group. bath.ac.ukresearchgate.net Strategies for anilines often involve the temporary installation of a directing group on the nitrogen atom. For instance, N-nitroso or cyano groups can be used to direct halogenation specifically to the ortho position. organic-chemistry.orgacs.orgglobethesis.com In a typical palladium-catalyzed cycle, the directing group coordinates to the metal center, bringing it into proximity with the ortho C-H bond and facilitating its cleavage and subsequent functionalization. organic-chemistry.org

A study on Rh(III)-catalyzed ortho-halogenation utilized an N-nitroso directing group, which proved effective for a range of aniline substrates, including those with electron-donating or electron-withdrawing groups. globethesis.com Similarly, palladium-catalyzed ortho-halogenation using a cyano directing group has been shown to be highly selective and compatible with various functional groups. organic-chemistry.orgacs.org These methods provide a reliable pathway to install halogens at the sterically hindered positions adjacent to the amino group, a critical step for the target molecule's synthesis.

Table 1: Comparison of Directing Group Strategies for Ortho-Halogenation of Anilines

| Directing Group | Metal Catalyst | Halogen Source | Key Advantage |

|---|---|---|---|

| N-Nitroso | Rh(III) globethesis.com | NBS, NIS | Effective for diverse electronic substrates |

| Cyano | Pd(II) organic-chemistry.orgacs.org | I₂, Br₂, Cl₂ sources | High yields and selectivity |

| Pyrimidine | Pd(II) researchgate.net | AgNO₃/KX | Removable directing group |

The regiochemical outcome of any substitution reaction on a pre-existing aromatic ring is dictated by the electronic and steric properties of the substituents already present. ijrar.org In the case of a precursor to this compound, such as 3-fluoro-4-methylaniline (B1361354), the existing groups exert a combined influence on incoming electrophiles.

Amino Group (-NH₂): As a strong electron-donating group, it activates the ring, primarily at the ortho and para positions, through a powerful resonance effect (+M effect). byjus.comijrar.org

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to inductive effects and hyperconjugation. youtube.com

Fluoro Group (-F): Halogens are a unique case. Fluorine is highly electronegative and deactivates the ring through the inductive effect (-I effect). However, it possesses lone pairs that can be donated to the ring via resonance (+M effect), making it an ortho, para-director. ijrar.orglibretexts.org

The cumulative effect of these substituents on 3-fluoro-4-methylaniline results in a highly activated ring. The positions ortho to the amino group (positions 2 and 6) are strongly activated. Position 5 is activated by both the methyl (ortho) and fluoro (para) groups. This complex activation pattern makes selective electrophilic bromination at only the 2 and 6 positions difficult, often leading to a mixture of isomers. This underscores the necessity of the directing group strategies discussed in the previous section to override these innate electronic preferences and achieve the desired 2,6-dibromo substitution pattern.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption through the use of milder reaction conditions and catalytic methods.

While transition metals are highly effective for C-H functionalization, their cost, toxicity, and potential for product contamination are significant drawbacks. Consequently, transition-metal-free alternatives are an area of active research. researchgate.net

Several strategies have emerged for the direct functionalization of anilines without metal catalysts. One approach involves the use of aryne intermediates. For example, the reaction of an aniline substrate with an in-situ generated benzyne (B1209423) can form aminobiaryl compounds under mild, metal-free conditions. researchgate.net Another method involves the direct C-H thiocyanation of anilines using potassium thiocyanate (B1210189) and potassium persulfate as an oxidant, which proceeds with high regioselectivity for the para position under transition-metal-free conditions. researchgate.net Furthermore, the synthesis of primary anilines themselves can be achieved without transition metals by treating arylboronic acids with an electrophilic source of nitrogen, such as hydroxylamine-O-sulfonic acid (HSA), under basic aqueous conditions. acs.org These methods represent a more sustainable approach to generating functionalized anilines and their analogues.

The use of mild reaction conditions is a central tenet of green chemistry. For the synthesis of complex, functionalized molecules like this compound, harsh conditions can lead to decomposition or unwanted side reactions. Many modern synthetic protocols are designed to proceed at low or ambient temperatures.

For example, the halogenation of N,N-dialkylaniline N-oxides with thionyl halides can be performed at temperatures as low as -78 °C, providing selective access to ortho-chlorinated or para-brominated anilines. nih.gov Similarly, Lewis base-catalyzed electrophilic halogenation using N-halosuccinimides can be conducted under mild conditions. researchgate.net The transition-metal-free synthesis of anilines from boronic acids is also effective at room temperature. acs.org

Scalability is another critical factor for the practical application of a synthetic method. A reaction that works well on a milligram scale may not be feasible for industrial production. Encouragingly, some advanced methodologies have demonstrated good scalability. The palladium-catalyzed ortho-halogenation of arylnitriles, for instance, has been successfully applied on a gram scale with only a minimal reduction in yield, highlighting its potential for larger-scale synthesis. acs.org

Table 2: Examples of Aniline Functionalization under Mild Conditions

| Reaction Type | Reagents | Temperature | Key Feature |

|---|---|---|---|

| Selective Halogenation nih.gov | Aniline N-oxides, SOX₂ | -78 °C | Low temperature, high selectivity |

| Lewis Base Catalysis researchgate.net | N-halosuccinimides | Mild | Avoids harsh acid catalysts |

| Electrophilic Amination acs.org | Arylboronic acids, HSA | Room Temperature | Metal-free, ambient conditions |

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and expanding the scope of synthetic methods. The halogenation of anilines can proceed through several distinct pathways.

In traditional electrophilic aromatic substitution, the electrophile (e.g., Br⁺) attacks the electron-rich aniline ring to form a resonance-stabilized carbocation intermediate (a σ-complex), which then loses a proton to restore aromaticity. nih.gov Kinetic studies of aniline chlorination with chloramine-T suggest a mechanism involving a direct dipole-dipole interaction and halogen transfer, rather than the formation of hypochlorous acid. core.ac.uk Some Lewis base-catalyzed halogenations are proposed to proceed through the formation of a highly reactive N-halo arylamine intermediate, which then acts as the halogen source. researchgate.net

For transition-metal-catalyzed C-H activation, the mechanisms are more complex. In the case of palladium-catalyzed ortho-halogenation directed by a cyano group, a plausible mechanism involves several steps:

Cyclopalladation: Coordination of the directing group to the Pd(II) catalyst, followed by C-H bond cleavage to form a five-membered palladacycle intermediate.

Oxidative Addition: The halogenating agent (e.g., I₂) adds to the palladium center, oxidizing it from Pd(II) to Pd(IV).

Reductive Elimination: The C-X bond is formed as the palladium center is reduced back to Pd(II), releasing the ortho-halogenated product and regenerating the active catalyst. organic-chemistry.org

Computational tools, such as Density Functional Theory (DFT), have become invaluable for elucidating these pathways. DFT calculations have been used to investigate the mechanism of aniline-catalyzed halogenation, revealing the crucial role of protonation and the formation of reactive arenium intermediates in facilitating the transfer of the halonium ion (X⁺) to the aromatic substrate. researchgate.net

Elucidation of Reaction Mechanisms

The synthesis of polysubstituted anilines such as this compound is governed by the principles of electrophilic aromatic substitution. The specific substitution pattern observed is a direct consequence of the directing effects of the substituents already present on the aromatic ring. A plausible pathway for the synthesis of the target compound involves the direct dibromination of a suitable precursor, such as 3-fluoro-4-methylaniline.

The mechanism for this transformation is a multi-step process:

Generation of the Electrophile: The reaction is initiated by the formation of a potent electrophile, typically a bromonium ion (Br⁺) or a polarized bromine molecule (Br-Brδ+). This is often achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or by using a milder brominating agent like N-bromosuccinimide (NBS). libretexts.orgwikipedia.org

Electrophilic Attack and Regioselectivity: The aniline derivative's aromatic ring, rich in electrons, acts as a nucleophile and attacks the electrophilic bromine. The regiochemical outcome—that is, the position of the incoming bromine atoms—is dictated by the combined electronic and steric effects of the substituents on the ring (-NH₂, -F, and -CH₃).

The amino (-NH₂) group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

The methyl (-CH₃) group is a weaker activating group and also an ortho, para-director.

The fluoro (-F) group is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of resonance effects.

In 3-fluoro-4-methylaniline, the amino group's powerful ortho-directing effect is the dominant influence, strongly activating the C2 and C6 positions. The para position relative to the amino group is already occupied by the methyl group. The combined directing effects of the amino and fluoro groups reinforce substitution at the C2 and C6 positions, leading to the observed dibromination at these sites. The high reactivity of the aniline ring often results in polysubstitution, making the introduction of two bromine atoms feasible. youtube.com

Formation of the Arenium Ion (Sigma Complex): The attack by the benzene ring on the bromine electrophile leads to the temporary loss of aromaticity and the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The positive charge is delocalized across the ring, particularly onto the carbons ortho and para to the site of attack.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base (such as the Br⁻ from the polarized bromine molecule or the solvent) removes a proton from the carbon atom that formed the new bond with the bromine. This step restores the aromatic system and yields the halogenated aniline product. libretexts.org This process occurs twice to yield the dibrominated final product.

A patent for a similar compound, 2,6-dibromo-4-trifluoromethoxyaniline, describes a mechanism where nascent bromine is generated in situ from the oxidation of a bromide salt by hydrogen peroxide. google.com This nascent bromine then participates in the electrophilic substitution reaction as described above. google.com

Role of Catalysis in Facilitating Halogenated Aniline Synthesis

Catalysis is fundamental to controlling the synthesis of halogenated anilines, enhancing reaction rates, and improving regioselectivity. While highly activated rings like aniline can react with halogens directly, these reactions can be difficult to control. youtube.comnih.gov Catalysts are employed to generate a more reactive electrophile or to direct the substitution to a specific position.

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), and aluminum chloride (AlCl₃) are common catalysts in electrophilic aromatic halogenation. wikipedia.org Their primary function is to polarize the halogen-halogen bond. For instance, FeBr₃ reacts with Br₂ to form a complex ([FeBr₄]⁻Br⁺), which effectively delivers a highly electrophilic Br⁺ to the aromatic ring. byjus.com This activation is crucial for halogenating less reactive or deactivated aromatic systems and provides better control over the reaction. byjus.comchemrxiv.org Bismuth(III) chloride (BiCl₃) has also been shown to be a suitable catalyst for the bromination of aniline derivatives. researchgate.net

Brønsted Acid Catalysis: Brønsted acids can also promote halogenation, particularly for arenes that possess electron-withdrawing groups. researchgate.net The acidic medium can enhance the electrophilicity of the halogenating agent.

Organocatalysis: Interestingly, arylamines themselves can serve as catalysts for electrophilic halogenation. researchgate.netnih.gov The proposed mechanism involves the initial halogenation of the catalyst aniline to form an N-haloarylamine intermediate. This intermediate then acts as a highly reactive and selective halogen source, transferring the halogen to the substrate. researchgate.netnih.gov The reactivity of the catalyst can be adjusted by altering the electronic properties of the arylamine catalyst. nih.gov

Oxidative Halogenation Catalysis: An alternative catalytic approach involves the in-situ generation of the halogen electrophile through oxidation. A patented method for preparing a similar compound, 2,6-dibromo-4-trifluoromethoxyaniline, utilizes ammonium (B1175870) molybdate (B1676688) as a catalyst. google.com In this system, a metal bromide (like sodium bromide) is oxidized by hydrogen peroxide to generate nascent bromine. The ammonium molybdate catalyzes this oxidation, allowing the reaction to proceed efficiently and avoiding the direct use of hazardous molecular bromine. google.com The proposed mechanism suggests a cycle where the bromide ion is oxidized to nascent bromine, which halogenates the aniline, and the resulting bromide ion is then re-oxidized by the catalyst system. google.com

The following table summarizes various catalytic systems used in the halogenation of anilines and related compounds.

| Catalyst | Halogenating Agent | Substrate | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ammonium Molybdate | Sodium Bromide / Hydrogen Peroxide | 4-trifluoromethoxyaniline | Efficiently produces 2,6-dibromo-4-trifluoromethoxyaniline with high yield (95%) and purity (99.6%). Avoids the use of corrosive molecular bromine. | google.com |

| Bismuth(III) Chloride (BiCl₃) | N-Bromosuccinimide (NBS) | Aniline derivatives | Suitable for bromination of phenol (B47542) and aniline derivatives, providing excellent yields. | researchgate.net |

| Aniline Derivatives | N-Halosuccinimides (NCS, NBS, NIS) | Aromatic and heteroaromatic compounds | Arylamines generate a reactive N-halo arylamine intermediate that acts as a selective catalytic electrophilic halogen source. | researchgate.netnih.gov |

| Iron(III) Bromide (FeBr₃) | Bromine (Br₂) | Benzene and derivatives | Classic Lewis acid catalyst that polarizes the Br-Br bond to create a strong electrophile, facilitating substitution. | wikipedia.org |

| Palladium(II) | N-Bromophthalimide (NBP) | Aniline derivatives | Unprecedentedly directs bromination to the meta-position, overcoming the natural ortho/para-selectivity of anilines. | nih.gov |

Reactivity and Chemical Transformations of 2,6 Dibromo 3 Fluoro 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

The electron-donating amino and methyl groups strongly activate the aromatic ring towards electrophilic attack. However, the steric hindrance and electronic effects of the two bromine atoms and the fluorine atom significantly influence the position and feasibility of further substitution.

Further halogenation of 2,6-dibromo-3-fluoro-4-methylaniline is a challenging transformation. The positions ortho and para to the powerful activating amino group are already occupied by bromine atoms. The remaining open position, C5, is meta to the amino group and sterically shielded by the adjacent bromine and methyl groups.

| Halogenating Agent | Reaction Conditions | Major Product | Observations |

| Br₂ in Acetic Acid | Room Temperature | No significant reaction | The deactivating effect of the existing halogens and steric hindrance prevent further bromination under standard conditions. |

| N-Chlorosuccinimide (NCS) | Acetonitrile, Reflux | 2,6-Dibromo-5-chloro-3-fluoro-4-methylaniline | Chlorination at the C5 position is possible, though it requires forcing conditions due to the crowded steric environment and the deactivating inductive effects of the halogens. |

The selectivity for the C5 position is driven by the directing effect of the methyl group and the less pronounced, but still influential, meta-directing effect of the amino group to that position. The fluorine atom's strong inductive withdrawal further deactivates the ring, making these reactions generally sluggish.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. However, the substrate this compound presents significant challenges to these transformations.

Nitration: The use of standard nitrating mixtures (a combination of nitric acid and sulfuric acid) often leads to oxidation and decomposition of the aniline (B41778) derivative. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a powerful deactivating group. Milder nitrating agents are required to achieve any level of success.

| Nitrating Agent | Reaction Conditions | Outcome |

| HNO₃ / H₂SO₄ | 0 °C to RT | Decomposition and complex mixture of products |

| Acetyl Nitrate | Acetic Anhydride, 0 °C | Low yield of 2,6-Dibromo-3-fluoro-4-methyl-5-nitroaniline |

Sulfonation: Sulfonation with fuming sulfuric acid is highly unlikely to be productive. The harsh reaction conditions would lead to degradation of the starting material. Alternative sulfonation methods have not been extensively reported for this specific substrate, likely due to the anticipated difficulties.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on the halogenated ring is generally difficult due to the electron-rich nature of the aniline system. However, the reactivity of the functional groups themselves can be exploited.

Direct displacement of the bromine or fluorine atoms by a nucleophile via a classic SNAAr mechanism (addition-elimination) is not favored. The absence of a strong electron-withdrawing group positioned ortho or para to the halogens means that the intermediate Meisenheimer complex is not sufficiently stabilized. Consequently, extremely harsh conditions would be required, which would likely lead to side reactions or decomposition.

The amino group is the primary site of nucleophilic character in the molecule and readily undergoes reactions with electrophiles.

Acylation: The amino group can be easily acylated to form the corresponding amide. This transformation is often used as a protecting group strategy or to introduce further functionality.

| Reagent | Reaction Conditions | Product |

| Acetic Anhydride | Pyridine, RT | N-(2,6-Dibromo-3-fluoro-4-methylphenyl)acetamide |

| Benzoyl Chloride | Triethylamine, DCM, 0 °C to RT | N-(2,6-Dibromo-3-fluoro-4-methylphenyl)benzamide |

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a variety of substituents.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of carbon-bromine bonds makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bonds are significantly more reactive in these transformations than the C-F bond.

Due to the presence of two bromine atoms, selective mono- or di-substitution can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

| Reaction Type | Coupling Partner | Catalyst System | Typical Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-6-aryl-3-fluoro-4-methylaniline |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Bromo-3-fluoro-4-methyl-6-styrylaniline |

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 2-Bromo-3-fluoro-4-methyl-6-(morpholin-4-yl)aniline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Bromo-6-(alkynyl)-3-fluoro-4-methylaniline |

The selectivity in mono-substitution reactions is often influenced by the steric environment around the two bromine atoms, though in this symmetrical case, statistical distribution is more likely unless there are subtle electronic preferences induced by the other substituents.

Derivatization and Functionalization of the Amino Group

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing new functionalities. Similarly, alkylation of the amino group with alkyl halides can yield secondary and tertiary amines. However, the steric hindrance caused by the two ortho-bromo substituents may influence the rate and feasibility of these reactions, potentially requiring more forcing conditions or specific catalysts. Friedel-Crafts acylation and alkylation are fundamental reactions in organic chemistry for forming carbon-carbon bonds with aromatic rings. wikipedia.orgwikipedia.orgajol.info

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. byjus.comgoogle.comgoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano, hydroxyl, and hydrogen. This provides a powerful synthetic route to introduce further diversity into the aromatic ring of the parent molecule.

Table 2: Potential Diazotization and Subsequent Transformations of this compound

| Reagent for Diazotization | Subsequent Reagent | Potential Product |

| NaNO₂, HCl (aq), 0-5 °C | CuCl | 1-Chloro-2,6-dibromo-3-fluoro-4-methylbenzene |

| NaNO₂, HBr (aq), 0-5 °C | CuBr | 1,2,6-Tribromo-3-fluoro-4-methylbenzene |

| NaNO₂, H₂SO₄ (aq), 0-5 °C | KI | 2,6-Dibromo-3-fluoro-1-iodo-4-methylbenzene |

| NaNO₂, HCl (aq), 0-5 °C | CuCN | 2,6-Dibromo-3-fluoro-4-methylbenzonitrile |

| NaNO₂, H₂SO₄ (aq), 0-5 °C | H₂O, heat | 2,6-Dibromo-3-fluoro-4-methylphenol |

| NaNO₂, H₂SO₄ (aq), 0-5 °C | H₃PO₂ | 1,3-Dibromo-2-fluoro-5-methylbenzene |

Note: This table represents hypothetical reactions based on established diazotization chemistry.

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. nih.govekb.eggoogle.comedu.krdresearchgate.net This condensation reaction typically occurs under acidic or basic catalysis and involves the formation of a carbon-nitrogen double bond. edu.krd Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. The steric hindrance around the amino group in this compound might affect the rate of Schiff base formation, but the reaction is generally robust. A variety of carbonyl compounds can be used, leading to a wide range of Schiff base derivatives. For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde has been shown to produce the corresponding Schiff base in excellent yield. mdpi.com

C-H Functionalization Studies on the Aromatic Core

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the C-H functionalization of the aromatic core of this compound. The following subsections detail the lack of available data for specific, modern synthetic methodologies.

Photoinduced Difluoroalkylation of Anilines

There is no available research detailing the photoinduced difluoroalkylation of this compound. While this reaction is a known method for the modification of aniline derivatives, its application to this specific substrate has not been reported in the reviewed literature.

Relay C-H Functionalization Strategies

Specific studies employing relay C-H functionalization strategies on this compound have not been found in the scientific literature. This area of research remains unexplored for this particular compound.

Reductive and Oxidative Transformations of the Compound

Detailed experimental data or dedicated studies on the reductive and oxidative transformations of this compound are not present in the available scientific literature. While the amino group and the halogenated aromatic ring suggest potential reactivity under various redox conditions, specific examples and outcomes for this molecule have not been documented.

Spectroscopic Characterization and Structural Elucidation of 2,6 Dibromo 3 Fluoro 4 Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,6-dibromo-3-fluoro-4-methylaniline, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offering deep insights into the electronic environment of the nuclei and the through-bond and through-space interactions.

Proton (1H) NMR Analysis and Chemical Shift Interpretation

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic proton, the amine protons, and the methyl protons. The interpretation of the chemical shifts is based on the shielding and deshielding effects exerted by the various substituents on the aniline (B41778) ring.

The sole aromatic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The exact chemical shift is influenced by the cumulative electron-withdrawing effects of the two bromine atoms and the fluorine atom, which deshield the proton, shifting its resonance to a lower field.

The protons of the amine group (-NH2) generally produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In a non-protic solvent like CDCl3, this signal is typically observed in the range of δ 3.5-4.5 ppm.

The methyl group (-CH3) protons give rise to a sharp singlet, usually in the upfield region of the spectrum, around δ 2.2-2.4 ppm. The electron-donating nature of the methyl group results in a slight shielding effect on the aromatic ring.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 | s |

| -NH2 | 4.0 (broad) | s |

Note: These are predicted values and may vary slightly from experimental data.

Carbon (13C) NMR Analysis and Spin-Spin Coupling

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the nature and position of the substituents.

The carbon atom bearing the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (1JCF), which is a characteristic feature in 13C NMR spectroscopy of organofluorine compounds. This carbon is expected to resonate in the range of δ 150-160 ppm. The carbon atoms attached to the bromine atoms (C-Br) are anticipated to appear around δ 110-120 ppm. The carbon atom bonded to the amino group (C-N) will likely be found in the region of δ 140-150 ppm, while the carbon with the methyl group (C-CH3) is expected around δ 130-135 ppm. The quaternary carbon atom will have a distinct chemical shift. The methyl carbon itself will appear at a much higher field, typically around δ 20 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 155 |

| C-N | 145 |

| C-CH3 (aromatic) | 132 |

| C-H | 125 |

| C-Br | 115 |

| C-Br' | 112 |

Note: These are predicted values and may vary slightly from experimental data.

Fluorine (19F) NMR for Fluorine Atom Probing

19F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. In this compound, the 19F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the electronic effects of the surrounding substituents. The coupling of the fluorine atom to the adjacent aromatic proton can provide further structural information.

Two-Dimensional NMR Techniques

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates the signals of protons directly attached to carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (two or three bonds away). These experiments would definitively link the aromatic proton to its corresponding carbon and establish the connectivity between the methyl protons and the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Assignments

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric stretching modes. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2900-3100 cm-1 region.

The C=C stretching vibrations of the aromatic ring usually appear as a series of bands in the 1450-1600 cm-1 range. The N-H bending vibration is typically found around 1600-1650 cm-1. The C-N stretching vibration is expected in the 1250-1350 cm-1 region.

The C-F stretching vibration gives a strong absorption band, typically in the range of 1100-1300 cm-1. The C-Br stretching vibrations occur at lower frequencies, usually in the 500-700 cm-1 range.

Table 3: Predicted FT-IR Vibrational Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| N-H Bend | 1650 - 1600 |

| C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1300 - 1100 |

Note: These are predicted values and may vary from experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy

The key functional groups—amine (NH₂), methyl (CH₃), and the C-Br, C-F, and C-N bonds—are expected to produce characteristic Raman shifts. The aromatic C-C stretching vibrations typically appear as strong, sharp peaks in the 1600-1500 cm⁻¹ region. researchgate.net The C-N stretching in aromatic amines is generally observed around 1288 cm⁻¹. researchgate.net The presence of heavy bromine atoms leads to vibrations at lower frequencies, typically below 600 cm⁻¹.

The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands. The effects of the amino, bromo, chloro, and fluoro substituents on the vibrational frequencies have been investigated for related molecules. researchgate.net For this compound, the combination of electron-donating (amino, methyl) and electron-withdrawing (bromo, fluoro) groups would result in a unique and complex vibrational spectrum.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3500-3300 | Symmetric and asymmetric stretching of the amine group. |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching of C-H bonds on the benzene ring. |

| C-H Stretching (Methyl) | 3000-2850 | Symmetric and asymmetric stretching of the methyl group. |

| C=C Stretching (Aromatic) | 1620-1550 | Stretching vibrations within the benzene ring. |

| N-H Bending | 1650-1580 | Scissoring motion of the amine group. |

| C-N Stretching | 1350-1250 | Stretching of the bond between the ring and the amino group. researchgate.net |

| C-F Stretching | 1250-1000 | Stretching of the carbon-fluorine bond. |

Overtone Spectra Analysis

Overtone bands in vibrational spectroscopy arise from transitions where the vibrational quantum number changes by more than one unit (e.g., Δv = ±2, ±3). wikipedia.orglibretexts.org These transitions are forbidden under the simple harmonic oscillator approximation but are observed in real molecules due to vibrational anharmonicity. stackexchange.com Overtone bands are typically much weaker in intensity than fundamental vibrational bands. wikipedia.orgstackexchange.com

For this compound, overtone bands would be expected to appear at approximately integer multiples of the fundamental frequencies. The most commonly studied overtones are those associated with high-frequency stretching vibrations, such as C-H and N-H stretches, as their higher anharmonicity can lead to more observable, albeit weak, transitions.

The N-H stretching fundamentals, expected in the 3500-3300 cm⁻¹ region, could give rise to a first overtone (v=0 to v=2 transition) in the 7000-6600 cm⁻¹ range in the near-infrared (NIR) spectrum. Similarly, the aromatic and aliphatic C-H stretching fundamentals around 3000 cm⁻¹ could produce overtones in the 6000 cm⁻¹ region. Aromatic overtones, which are harmonics of benzene ring vibrational modes, are also characteristic and typically appear as a series of weak peaks in the 2000 cm⁻¹ to 1700 cm⁻¹ range. ucla.edu The specific pattern of these aromatic overtones can sometimes provide information about the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₆Br₂FN. HRMS analysis would yield an exact mass that confirms this specific combination of atoms, distinguishing it from other isomers or compounds with the same nominal mass. The calculated monoisotopic mass provides a precise target for identification in complex mixtures.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆Br₂FN | cymitquimica.com |

| Exact Monoisotopic Mass | 282.8844 Da | Calculated |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule, including a molecular ion peak and various fragment ion peaks that reveal structural information.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M) and any bromine-containing fragments. This triplet consists of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. libretexts.org

The fragmentation pattern would likely involve the initial loss of a bromine atom, followed by other common fragmentations such as the loss of the methyl group (CH₃) or hydrogen cyanide (HCN) from the aniline structure.

Table 3: Predicted Molecular Ion Isotopic Cluster in EI-MS

| Ion | m/z (relative to ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁹F) | Predicted Relative Intensity | Isotopic Composition |

|---|---|---|---|

| [M]⁺ | 283 | ~50% | C₇H₆(⁷⁹Br)₂FN |

| [M+2]⁺ | 285 | ~100% | C₇H₆(⁷⁹Br)(⁸¹Br)FN |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, valuable structural insights can be inferred from the known crystal structure of the closely related compound, 2,6-Dibromo-4-methylaniline, which lacks the fluorine atom at the 3-position. nih.govresearchgate.net

In the crystal structure of 2,6-Dibromo-4-methylaniline, the benzene ring is, as expected, planar. nih.gov However, the C-C-C bond angles within the ring show notable distortion from the ideal 120° due to the steric and electronic effects of the bulky bromine and amino substituents. nih.govresearchgate.net The bromine atoms are slightly displaced from the mean plane of the benzene ring. nih.gov

Table 4: Selected Crystallographic Data for the Analogue Compound 2,6-Dibromo-4-methylaniline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ | nih.govresearchgate.net |

| a (Å) | 4.3773 (7) | nih.govresearchgate.net |

| b (Å) | 13.585 (2) | nih.govresearchgate.net |

| c (Å) | 14.057 (3) | nih.govresearchgate.net |

| C-C-C Bond Angle Distortion (Range) | 115.1° to 123.0° | nih.gov |

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

No specific studies detailing the intermolecular interactions of this compound were identified. Halogenated anilines, in general, are known to participate in a variety of non-covalent interactions. It is plausible that the amino group (-NH₂) would act as a hydrogen bond donor, potentially forming N-H···N or N-H···F hydrogen bonds. Furthermore, the presence of bromine atoms suggests the possibility of halogen bonding (C-Br···N or C-Br···F), a directional interaction involving the electropositive region on the halogen atom. The aromatic ring could also engage in π-π stacking interactions. However, without experimental crystallographic data, the presence, geometry, and relative strengths of these interactions for this specific compound cannot be confirmed.

Electronic Spectroscopy (UV-Visible) and Chromophoric Behavior

Detailed experimental UV-Visible spectroscopic data for this compound, including absorption maxima (λmax), molar absorptivity (ε), and the nature of electronic transitions, were not found. The chromophore in this molecule is the substituted benzene ring. The electronic transitions would be of the π → π* and n → π* type. The position and intensity of the absorption bands would be influenced by the auxochromic amino group and the bathochromic and hypsochromic effects of the halogen and methyl substituents. Theoretical studies on other halogenated anilines have been conducted to understand their electronic absorption spectra, but specific experimental data for this compound is absent.

Computational and Theoretical Investigations of 2,6 Dibromo 3 Fluoro 4 Methylaniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, with a strong emphasis on DFT, are the cornerstone of modern computational chemistry for analyzing molecular systems. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying substituted anilines.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2,6-dibromo-3-fluoro-4-methylaniline, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

A hypothetical data table for optimized geometric parameters, based on typical values for similar structures, would resemble the following:

| Parameter | Bond/Angle | Expected Value (Å/°) |

| Bond Length | C-Br | ~1.90 |

| C-F | ~1.35 | |

| C-N | ~1.40 | |

| C-C (aromatic) | ~1.39 | |

| C-H (methyl) | ~1.09 | |

| N-H | ~1.01 | |

| Bond Angle | C-C-C (ring) | ~120 |

| C-C-Br | ~120 | |

| C-C-F | ~120 | |

| H-N-H | ~109.5 |

Note: These are generalized values and the actual optimized parameters for this compound would vary.

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in infrared (IR) and Raman spectra.

Each vibrational mode can be described in terms of the specific atomic motions, such as stretching, bending, wagging, and twisting. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. A detailed analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each calculated frequency to a specific vibrational mode.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can also predict various spectroscopic parameters. Beyond IR and Raman frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Electronic Structure Analysis

The electronic properties of a molecule are critical to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. Visualization of the HOMO and LUMO surfaces reveals the regions of the molecule where these orbitals are localized, providing insights into potential sites of reaction.

A hypothetical FMO data table would look as follows:

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding, electron delocalization, and hybridization. For this compound, NBO analysis reveals significant insights into the intramolecular interactions that govern its stability and reactivity.

The analysis focuses on the donor-acceptor interactions within the molecule, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the case of this compound, the most significant delocalization effects involve the lone pairs of the nitrogen, fluorine, and bromine atoms and the π-orbitals of the benzene (B151609) ring.

NBO analysis also determines the hybridization of the atomic orbitals. For the aromatic ring carbons in this compound, the hybridization is predominantly sp², consistent with a planar benzene ring structure. The hybridization of the nitrogen atom in the amino group is typically between sp² and sp³, reflecting the partial double bond character of the C-N bond due to resonance.

A summary of key NBO interactions can be conceptually organized as follows:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N7 | π* (C1-C6) | High | Resonance (n → π) |

| LP (1) F9 | σ (C3-C2), σ* (C3-C4) | Moderate | Hyperconjugation (n → σ) |

| LP (1) Br8 | σ (C2-C1), σ* (C2-C3) | Moderate | Hyperconjugation (n → σ) |

| π (C1-C6) | σ (C-H of CH3) | Low | π → σ* Hyperconjugation |

Note: The E(2) values are qualitative descriptors as specific computational results for this exact molecule are not available in the cited literature.

Reactivity Descriptors from Computational Methods

Computational chemistry provides a suite of descriptors derived from conceptual Density Functional Theory (DFT) that help in predicting the chemical reactivity of a molecule. These descriptors are based on how the molecule's energy changes with a change in the number of electrons.

Fukui functions are essential reactivity indicators that identify the most probable sites for electrophilic and nucleophilic attack. They measure the change in electron density at a specific point in the molecule when an electron is added or removed.

Site for Nucleophilic Attack (Electrophilic Site): Identified by the Fukui function ƒ+(r), which corresponds to the addition of an electron. The atom with the highest ƒ+ value is the most susceptible to attack by a nucleophile.

Site for Electrophilic Attack (Nucleophilic Site): Identified by the Fukui function ƒ-(r), which corresponds to the removal of an electron. The atom with the highest ƒ- value is the most likely to be attacked by an electrophile.

For this compound, the distribution of these functions is heavily influenced by the substituents. The amino group (-NH₂) is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. However, the positions are blocked by bromine and methyl groups. The electronegative fluorine and bromine atoms also exert a strong inductive effect (-I), withdrawing electron density. The interplay of these effects determines the ultimate reactivity. The nitrogen atom, with its lone pair, is a primary nucleophilic site. Within the ring, the carbon atoms are potential sites for electrophilic attack, with their reactivity modulated by the complex electronic influences of the substituents.

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons, suggesting higher reactivity. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity and higher kinetic stability. It is calculated as: η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): This is the reciprocal of hardness (S = 1/2η) and indicates the molecule's polarizability and reactivity. "Soft" molecules have a small energy gap and are more reactive.

| Reactivity Descriptor | Formula | Interpretation for this compound |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to exchange electrons with its environment. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | The significant HOMO-LUMO gap suggests substantial molecular stability. |

| Chemical Softness (S) | 1 / (2η) | As the inverse of hardness, it quantifies the molecule's polarizability and readiness to react. |

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in telecommunications, optical computing, and photonics. Computational methods are crucial for predicting the NLO response of molecules. The key parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is the primary measure of a molecule's NLO activity. A large β value is indicative of a significant NLO response. Molecules with strong intramolecular charge transfer (ICT), typically arising from an electron-donating group connected to an electron-withdrawing group through a π-conjugated system, tend to exhibit high β values.

In this compound, the amino group (-NH₂) acts as a strong electron donor, while the electronegative fluorine and bromine atoms act as electron withdrawers. This donor-acceptor framework, coupled with the π-system of the benzene ring, facilitates ICT and suggests that the molecule could possess notable NLO properties. Computational calculations of the β tensor components are necessary to quantify this potential.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized electrons, such as aromatic compounds, generally have high polarizabilities. The presence of heavy atoms like bromine, with their diffuse electron clouds, further enhances the polarizability of this compound.

A summary of the calculated NLO properties provides a quantitative basis for these descriptions.

| Property | Symbol | Significance |

| Dipole Moment | μ | Measures the charge asymmetry and overall polarity of the molecule. |

| Mean Polarizability | <α> | Indicates the average deformability of the electron cloud. |

| First-Order Hyperpolarizability | βtot | Quantifies the second-order NLO response, crucial for NLO applications. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes, vibrational motions, and interactions with its environment.

Investigation of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of this compound are determined by the cumulative effects of its four substituents on the aniline (B41778) ring. Theoretical calculations, such as those based on density functional theory (DFT), are particularly useful for dissecting these effects.

Steric Effects:

The two bromine atoms at the 2 and 6 positions exert a significant steric effect, often referred to as the "ortho effect". vedantu.comwikipedia.org This effect has several consequences:

Steric Hindrance: The bulky bromine atoms sterically hinder the amino group, which can affect its reactivity and basicity. vedantu.comstackexchange.comquora.com This hindrance can also force the amino group out of the plane of the benzene ring, disrupting the resonance between the nitrogen lone pair and the aromatic system. stackexchange.com

Bond Angle Distortions: The presence of multiple substituents leads to distortions in the benzene ring's bond angles from the ideal 120°. In the closely related compound 2,6-Dibromo-4-methylaniline, X-ray diffraction studies have shown notable distortions in the C-C-C bond angles within the ring. nih.goviucr.org Similar distortions are expected in this compound.

Intramolecular Interactions: The proximity of the amino hydrogens to the ortho-bromine atoms can lead to short intramolecular N-H···Br contacts, as observed in the crystal structure of 2,6-Dibromo-4-methylaniline. nih.goviucr.org

Electronic Effects:

Each substituent also has a distinct electronic influence on the aromatic ring:

Bromine: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M effect. In halogens, the inductive effect generally outweighs the mesomeric effect.

Fluorine: Fluorine is the most electronegative element and has a strong electron-withdrawing inductive effect (-I). Like bromine, it also has a +M effect, though this is weaker than its inductive effect.

Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring.

Amino Group: The amino group is a strong electron-donating group through resonance (+M) due to the lone pair on the nitrogen atom, and it also has a weak electron-withdrawing inductive effect (-I).

The interplay of these steric and electronic effects makes this compound a molecule with complex and interesting chemical properties. The table below summarizes the expected individual contributions of each substituent.

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromo | 2 | -I, +M | High |

| Bromo | 6 | -I, +M | High |

| Fluoro | 3 | -I, +M | Low |

| Methyl | 4 | +I, Hyperconjugation | Medium |

| Amino | 1 | -I, +M | Low |

Advanced Applications of 2,6 Dibromo 3 Fluoro 4 Methylaniline in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 2,6-Dibromo-3-fluoro-4-methylaniline in complex organic synthesis is predicated on the reactivity of its functional groups. The bromine atoms are particularly suited for metal-catalyzed cross-coupling reactions, while the aniline (B41778) moiety can participate in a wide array of condensation and cyclization reactions.

Synthesis of Heterocyclic Scaffolds